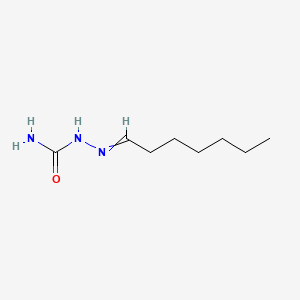
2-Heptylidenehydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptylidenehydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to a heptylidene moiety and a carboxamide group (-CONH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylidenehydrazine-1-carboxamide typically involves the reaction of heptanal with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the desired carboxamide. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize automated flow reactors that allow precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach not only improves the scalability of the synthesis but also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptylidenehydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Heptylidenehydrazine-1-carboxamide has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is utilized in the development of chemical sensors and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Heptylidenehydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.
Comparación Con Compuestos Similares
Hydrazine-1-carboxamide: Shares the hydrazine and carboxamide groups but lacks the heptylidene moiety.
Heptylidenehydrazine: Contains the heptylidene and hydrazine groups but lacks the carboxamide group.
2-Heptylidenehydrazine-1-carbothioamide: Similar structure with a carbothioamide group instead of a carboxamide group.
Uniqueness: 2-Heptylidenehydrazine-1-carboxamide is unique due to the presence of both the heptylidene and carboxamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
Número CAS |
6033-21-2 |
|---|---|
Fórmula molecular |
C8H17N3O |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(heptylideneamino)urea |
InChI |
InChI=1S/C8H17N3O/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12) |
Clave InChI |
JEIZDDKERVSNID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


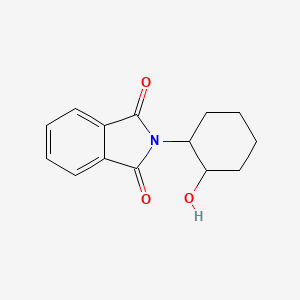
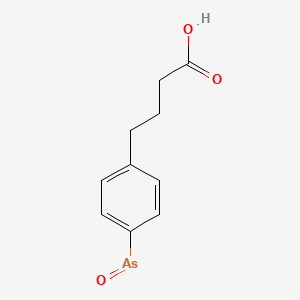
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

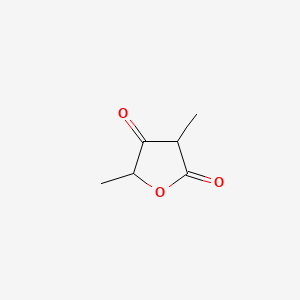
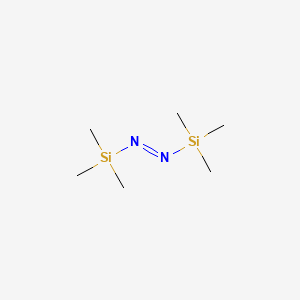
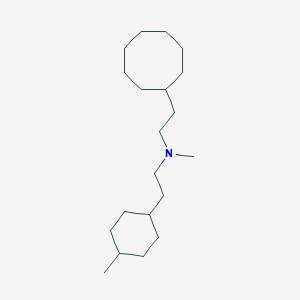
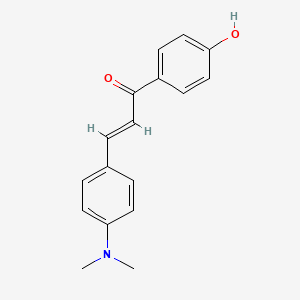

![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
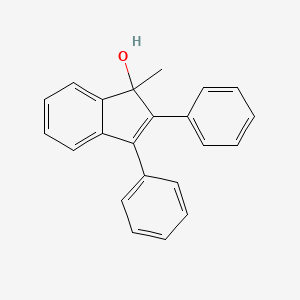
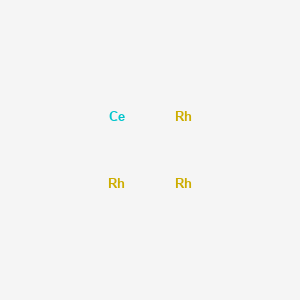
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
